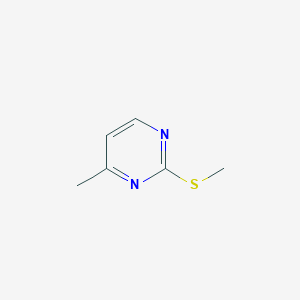

4-Methyl-2-(methylthio)pyrimidine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-methyl-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c1-5-3-4-7-6(8-5)9-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCERVHYBSTYCQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356302 | |

| Record name | 4-Methyl-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14001-63-9 | |

| Record name | 4-Methyl-2-(methylthio)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14001-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methyl 2 Methylthio Pyrimidine and Its Derivatives

Direct Synthesis Approaches

Direct synthesis focuses on the construction of the 4-methyl-2-(methylthio)pyrimidine ring system from acyclic precursors. These methods are fundamental for producing the parent compound and provide a foundation for more complex derivatives.

Conventional Synthetic Pathways to this compound

The most widely utilized conventional method for constructing the pyrimidine (B1678525) ring is the condensation of a three-carbon bifunctional component with a compound containing an N-C-N fragment, such as thiourea (B124793) or its derivatives. bu.edu.eg A common approach for synthesizing 4-pyrimidone-2-thioethers involves a two-step process: first, the condensation of a β-ketoester with thiourea, followed by the alkylation of the resulting thiol. nih.gov

A more direct one-pot method utilizes the condensation of an S-alkylisothiourea, such as S-methylisothiourea, with a β-ketoester. nih.gov For the specific synthesis of this compound, acetylacetone (B45752) would serve as the 1,3-dicarbonyl compound. The reaction proceeds via a base/acid-mediated condensation, offering a convenient route to the target molecule. This method is advantageous as it often uses commercially available starting materials and can provide high yields. nih.gov

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.gov This technology has been successfully applied to the synthesis of pyrimidine derivatives. thieme-connect.comnih.gov

In the context of synthesizing substituted 2-methylthiopyrimidines, microwave irradiation significantly reduces reaction times from several hours to just a few minutes. researchgate.netthieme-connect.com For instance, the synthesis of various pyrano[2,3-d]pyrimidine derivatives, a related heterocyclic system, demonstrates the efficiency of microwave heating. Reactions that take 2-6 hours with conventional heating can be completed in 3-6 minutes under microwave irradiation, with yields often improving from the 69-86% range to 78-94%. nih.gov This rapid, efficient heating is a key advantage in modern synthetic chemistry. researchgate.net

Table 1: Comparison of Conventional vs. Microwave Synthesis for Pyrano[2,3-d]pyrimidine Derivatives

| Method | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|

| Conventional | 48 | 2-6 h | 69-86 |

| Conventional | 60 | 1-4 h | 71-87 |

| Microwave | 120 | 3-6 min | 78-94 |

Data sourced from a study on the synthesis of pyrano[2,3-d]pyrimidine derivatives, illustrating the general advantages of microwave irradiation. nih.gov

Catalytic Synthesis Methods, including Cerium Ammonium (B1175870) Nitrate (B79036) (CAN) Catalysis

Catalytic methods offer an efficient and often environmentally friendly route to pyrimidine synthesis. Cerium (IV) ammonium nitrate (CAN) has been identified as a versatile and effective catalyst for various organic transformations, including the synthesis of heterocyclic compounds like pyrimidines. nih.govjconsortium.comepa.gov CAN is valued for its low toxicity, stability in air, and its ability to act as a potent Lewis acid catalyst. jconsortium.com

CAN has been successfully employed in one-pot, three-component reactions to synthesize tetrahydropyrimidine (B8763341) derivatives in aqueous media, highlighting its utility in green chemistry. researchgate.net For example, the CAN-catalyzed condensation of anilines, malononitrile, and 1H-indole-3-carbaldehyde under microwave irradiation efficiently produces 2-aminoquinolines, a related nitrogen-containing heterocycle. researchgate.net This demonstrates the potential of CAN to catalyze complex multi-component reactions under mild conditions, which is applicable to the synthesis of functionalized pyrimidines. researchgate.netresearchgate.net The use of CAN can lead to short reaction times and excellent yields, making it an attractive option for synthesizing pyrimidine libraries. researchgate.net

Synthesis of Substituted this compound Analogues

The functionalization of the pre-formed pyrimidine ring is crucial for creating a diverse range of analogues with specific biological or chemical properties. The introduction of various substituents, particularly halogens, opens up pathways for further chemical modifications.

Functionalization at the Pyrimidine Ring

The introduction of halogen atoms, especially chlorine, onto the pyrimidine ring creates highly valuable intermediates. chemimpex.com A key precursor for many substituted pyrimidines is 4,6-dichloro-2-(methylthio)pyrimidine (B19916), which can be synthesized from thiobarbituric acid. arkat-usa.orggoogle.com

This dichlorinated intermediate serves as a versatile scaffold for nucleophilic substitution reactions. For instance, selective substitution can be achieved by reacting 4,6-dichloro-2-(methylthio)pyrimidine with a nucleophile like sodium ethoxide. This reaction, conducted at room temperature in ethanol, exclusively yields 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (B1453015) in high yield (89%). researchgate.netmdpi.com This demonstrates that one chlorine atom is more reactive than the other, allowing for controlled, stepwise functionalization. The resulting 4-chloro-6-substituted-2-(methylthio)pyrimidine is a versatile building block for further synthetic manipulations, including Suzuki-Miyaura couplings and additional nucleophilic displacements. mdpi.comchemicalbook.com The synthesis of the specific target, 4-Chloro-6-methyl-2-(methylthio)pyrimidine, would similarly start from a suitable precursor, and it is recognized as a key intermediate for developing anti-cancer drugs and herbicides. chemimpex.com

Table 2: Synthesis of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine

| Starting Material | Reagent | Solvent | Time | Product | Yield (%) | Reference(s) |

|---|

Introduction of Carboxamide and Carboxylate Moieties

The introduction of carboxamide and carboxylate groups onto the this compound scaffold is a key step in the synthesis of various derivatives.

One approach involves the synthesis of N-(2-acetylphenyl)-4-methyl-2-(methylthio)pyrimidine-5-carboxamide. This is achieved by reacting this compound-5-carboxylic acid with (2-aminophenyl)ethan-1-one in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 4-dimethylaminopyridine (B28879) (DMAP) in dichloromethane (B109758) (CH2Cl2). tandfonline.com The resulting product can be further modified, for instance, by reducing the acetyl group to a hydroxyl group using sodium borohydride (B1222165) (NaBH4). tandfonline.com

This hydroxyethyl (B10761427) derivative can then be reacted with various substituted phenyl isocyanates in the presence of a catalytic amount of dibutyltin (B87310) dilaurate (DBTDL) to yield a series of 1-[2-(this compound-5-carboxamido)phenyl]ethyl-substituted phenyl carbamates. tandfonline.com

The starting material, this compound-5-carboxylic acid, is a commercially available solid. sigmaaldrich.com Ethyl this compound-5-carboxylate is another related derivative. scbt.com

Synthesis of 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile and Related Compounds

The synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile (B15760) and its analogs is of significant interest. A one-pot method for synthesizing pyrimidine-5-carbonitrile derivatives involves the reaction of substituted benzaldehydes, malononitrile, and urea (B33335) or thiourea in the presence of ammonium chloride under solvent-free conditions. ias.ac.in

Specifically, 4-amino-2-methylpyrimidine-5-carbonitrile can be prepared from acetamidine (B91507) hydrochloride, malononitrile, and formaldehyde (B43269) in tert-butanol. chemicalbook.com The resulting product is a solid. sigmaaldrich.com

Synthesis of 5-Iodo-4-methyl-2-(methylthio)pyrimidine and 5-Bromo-4-methyl-2-(methylthio)pyrimidine

Halogenated pyrimidines are valuable intermediates for further functionalization through cross-coupling reactions.

5-Iodo-4-methyl-2-(methylthio)pyrimidine can be synthesized, and it is available commercially. bldpharm.com A related compound, 5-iodo-2-(methylthio)pyrimidine-4,6-diamine, is also known. sigmaaldrich.com

5-Bromo-4-methyl-2-(methylthio)pyrimidine can be synthesized from 5-bromo-2-chloropyrimidine (B32469) and methyl mercaptan in dimethylformamide (DMF) at 50°C. chemicalbook.com Another related bromo-derivative is methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate, which is used as a pharmaceutical intermediate. thermofisher.com

Derivatization of the Methylthio Group

The methylthio group at the 2-position of the pyrimidine ring is a key site for chemical modification.

Oxidation to Sulfonylpyrimidines

The methylthio group can be oxidized to a methylsulfonyl group (SO2CH3), which is a good leaving group and can be displaced by nucleophiles. For example, 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine can be oxidized to 4,6-bis(benzyloxy)-2-(methylsulfonyl)pyrimidine using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane. arkat-usa.org This sulfone can then be displaced by other groups, such as cyanide. arkat-usa.org

Similarly, monochloro-pyrimidine intermediates can be reacted with a solution of sodium in ethylene (B1197577) glycol to introduce a hydroxyethoxy side chain, and the resulting alcohol can then be reacted with 2-(methylsulfonyl)pyrimidines to form the final products. acs.org

Coupling Reactions for Advanced Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex pyrimidine derivatives.

Palladium-Catalyzed Sonogashira Reactions

The Sonogashira reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has been successfully applied to pyrimidine systems. nih.gov

An efficient method for the synthesis of 4-(3-arylprop-2-ynyloxy)-6-methyl-2-(methylthio)pyrimidines involves the palladium-copper catalyzed Sonogashira coupling of 4-methyl-2-(methylthio)-6-(prop-2-yn-1-yloxy)pyrimidine with electron-poor aryl iodides. researchgate.net This reaction proceeds in acetonitrile (B52724) at room temperature to give excellent yields of the desired products. researchgate.net

Furthermore, a convenient one-pot, multi-step reaction has been developed for the synthesis of diverse 4,5-disubstituted-6-methyl-2-(methylthio)pyrimidines. This protocol utilizes the Sonogashira reaction of amines, terminal alkynes, and 4-chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine (B3081771) in the presence of a Pd-Cu catalyst in DMF at 80°C, resulting in moderate to good yields. tandfonline.com

The inverse Sonogashira reaction, where an iodoalkyne is coupled with a boronic acid, has also been developed for the synthesis of aryl acetylenes. nih.gov

Data Tables

Table 1: Synthesis of 1-[2-(this compound-5-carboxamido)phenyl]ethyl-substitutedphenyl carbamates tandfonline.com

| Starting Materials | Reagents and Conditions | Product |

| N-[2-(1-hydroxyethyl)phenyl]-4-methyl-2-(methylthio)pyrimidine-5-carboxamide, Substituted phenyl isocyanate | Dry CH2Cl2, catalytic DBTDL, reflux | 1-[2-(this compound-5-carboxamido)phenyl]ethyl-substitutedphenyl carbamate |

Table 2: Synthesis of 4,5-disubstituted-6-methyl-2-(methylthio)pyrimidines via Sonogashira Reaction tandfonline.com

| Starting Materials | Reagents and Conditions | Product |

| 4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine, Amine, Terminal alkyne | Pd-Cu catalysts, DMF, 80°C | 4,5-Disubstituted-6-methyl-2-(methylthio)pyrimidine |

C-C Coupling Reactions for Disubstituted Pyrimidines

The construction of carbon-carbon (C-C) bonds on the pyrimidine scaffold is a cornerstone of synthetic organic chemistry, enabling the creation of highly functionalized and diverse derivatives. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose, offering a versatile toolkit for forming C(sp)-C(sp²) bonds. tandfonline.com

A prominent example is the Sonogashira reaction, which has been successfully employed to synthesize novel 4,5-disubstituted-6-methyl-2-(methylthio)pyrimidine derivatives. tandfonline.com In a one-pot, multi-step protocol, the starting material, 4-chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine, reacts with various amines and terminal alkynes. This reaction is typically catalyzed by a palladium-copper system, such as PdCl₂(PPh₃)₂ and CuI, in the presence of a base like triethylamine (B128534) (Et₃N) and a solvent such as dimethylformamide (DMF). tandfonline.com The process demonstrates broad substrate scope, allowing for the introduction of a wide range of substituents, leading to moderate to good yields of the target compounds. tandfonline.com

The reaction conditions can be optimized by screening different solvents, catalysts, and bases. For instance, using DMF as the solvent has been shown to produce higher yields compared to DMSO or CH₃CN. tandfonline.com

Table 1: Sonogashira Coupling for Synthesis of 4,5-Disubstituted-6-methyl-2-(methylthio)pyrimidine Derivatives tandfonline.com

| Starting Material | Amine | Terminal Alkyne | Catalyst System | Yield |

| 4-chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine | Morpholine (B109124) | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Good |

| 4-chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine | Piperidine (B6355638) | 1-Heptyne | PdCl₂(PPh₃)₂ / CuI | Moderate |

| 4-chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine | Aniline | (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂ / CuI | Moderate |

Further diversifying the C-C coupling toolbox, palladium-catalyzed reactions using triorganoindium reagents have been developed for the synthesis of non-symmetrical 4,6-disubstituted pyrimidines. rsc.org This method allows for the selective and sequential introduction of different aryl, heteroaryl, alkyl, alkenyl, and alkynyl groups onto a di-chlorinated pyrimidine core, showcasing the versatility and control achievable with modern cross-coupling chemistry. rsc.org

Reactions with Nitrogen-Containing Heterocycles (e.g., Triazoles, Pyrazoles)

The pyrimidine core can serve as a building block for constructing more complex, fused heterocyclic systems through reactions with other nitrogen-containing heterocycles. These reactions often proceed through domino or multi-component pathways, efficiently generating molecular complexity from simple precursors.

One such method involves the reaction of N-methyl-1-(methylthio)-2-nitroetheneamine, a related push-pull alkene, with various aldehydes and 3-amino-1,2,4-triazole. rsc.org This process, promoted by a Brønsted–Lowry acid, follows a domino sequence of Mannich-type reaction, N-cyclization, and oxidation to yield N-alkyl-6-nitro-3,5-dihydro- organic-chemistry.orgtandfonline.comacs.orgtriazolo[1,5-a]pyrimidin-7-amine derivatives. rsc.org

Similarly, pyrazole-fused heterocycles can be synthesized. An L-proline catalyzed reaction between an aldehyde, 3-methyl-1-phenyl-1H-pyrazol-5-amine, and N-methyl-1-(methylthio)-2-nitroetheneamine produces N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines in good yields. rsc.org Additionally, a one-pot condensation of aromatic aldehydes, malononitrile, and 3-amino-1,2,4-triazole can be used to synthesize 7-amino-5-phenyl-5,8-dihydro- organic-chemistry.orgtandfonline.comacs.orgtriazolo[4,3-a]pyrimidine-6-carbonitrile derivatives. tandfonline.com

Table 2: Synthesis of Fused Pyrimidines with Nitrogen Heterocycles

| Pyrimidine Precursor/Analogue | Reacting Heterocycle | Reagents/Catalyst | Resulting Fused System | Reference |

| N-methyl-1-(methylthio)-2-nitroetheneamine | 3-amino-1,2,4-triazole | Aldehydes, Trichloroacetic acid | organic-chemistry.orgtandfonline.comacs.orgTriazolo[1,5-a]pyrimidine | rsc.org |

| N-methyl-1-(methylthio)-2-nitroetheneamine | 3-methyl-1-phenyl-1H-pyrazol-5-amine | Aldehydes, L-proline | Pyrazolo[3,4-b]pyridine | rsc.org |

| Malononitrile (forms pyrimidine in situ) | 3-amino-1,2,4-triazole | Aromatic aldehydes, Ionic Liquid | organic-chemistry.orgtandfonline.comacs.orgTriazolo[4,3-a]pyrimidine | tandfonline.com |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In pyrimidine synthesis, this involves adopting safer solvents, utilizing efficient catalysts, and designing atom-economical reactions like multi-component reactions (MCRs). nih.govrasayanjournal.co.in These approaches offer benefits such as higher yields, shorter reaction times, simpler workup procedures, and reduced environmental impact. rasayanjournal.co.in

Solvent-Free and Aqueous Media Syntheses

A key strategy in green chemistry is the replacement of volatile and toxic organic solvents. This has led to the development of solvent-free (neat) reactions and the use of water as a benign reaction medium.

Solvent-Free Synthesis: Performing reactions under solvent-free conditions can lead to cleaner processes, higher yields, and easier product separation. tandfonline.comrasayanjournal.co.in A notable example is the NH₄I-promoted three-component tandem reaction of ketones, ammonium acetate (B1210297) (NH₄OAc), and N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This method produces a wide array of substituted pyrimidines in acceptable yields under metal- and solvent-free conditions at elevated temperatures. organic-chemistry.orgacs.org Another approach utilizes a basic ionic liquid, 1,1'-(butane-1,4-diyl)bis(1,4-diazabicyclo[2.2.2]octan-1-ium) hydroxide, as a reusable catalyst for the one-pot condensation of aromatic aldehydes, malononitrile, and various amines, again without the need for a solvent. tandfonline.com

Aqueous Media Synthesis: Water is an ideal green solvent due to its non-toxicity, availability, and safety. The synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives has been achieved in aqueous media at ambient temperature through a three-component reaction of 4(6)-aminouracil, aromatic aldehydes, and malononitrile. ingentaconnect.com This reaction is catalyzed by a calcined TiO₂-SiO₂ nanocomposite, which is reusable and non-toxic. ingentaconnect.com The use of β-cyclodextrin as a recyclable and inexpensive catalyst has also been reported for synthesizing pyrimidine derivatives from aldehydes in an aqueous medium. mdpi.com Theoretical studies confirm that the aqueous environment can facilitate key mechanistic steps, such as Knoevenagel condensation and Michael addition, in the formation of pyrimidine-fused rings. nih.gov

Table 3: Green Synthetic Approaches to Pyrimidine Derivatives

| Method | Conditions | Catalyst/Promoter | Key Advantages | Reference |

| Three-component tandem reaction | Solvent-free, 120°C | NH₄I | Metal-free, simple starting materials, broad scope | organic-chemistry.orgacs.org |

| Three-component condensation | Solvent-free | Basic Ionic Liquid | Reusable catalyst, high yields, short reaction times | tandfonline.com |

| Three-component reaction | Aqueous, Ambient Temp. | Calcined TiO₂-SiO₂ Nanocomposite | Reusable non-toxic catalyst, mild conditions, high yields | ingentaconnect.com |

| Multi-component reaction | Aqueous, Reflux | β-cyclodextrin | Recyclable, inexpensive, non-toxic catalyst | mdpi.comnih.gov |

Sustainable Catalysis in Pyrimidine Derivatization

Sustainable catalysis focuses on the use of catalysts that are highly efficient, reusable, non-toxic, and can utilize renewable feedstocks. nih.gov This approach is central to developing environmentally and economically viable synthetic routes.

A novel and highly sustainable method for pyrimidine synthesis involves an iridium-catalyzed multicomponent reaction. organic-chemistry.orgnih.govbohrium.com This process assembles pyrimidines from amidines and up to three different alcohol molecules, which can be sourced from renewable biomass. nih.gov The reaction proceeds through a sequence of condensation and dehydrogenation steps, liberating only water and hydrogen gas as byproducts. organic-chemistry.org The PN₅P-Ir-pincer complexes used as catalysts are highly efficient, regioselective, and allow for the synthesis of 38 different, highly substituted pyrimidines in yields up to 93%. organic-chemistry.orgnih.gov

Other examples of sustainable catalysis in this field include the aforementioned reusable catalysts from green chemistry approaches:

Calcined TiO₂-SiO₂ nanocomposite: An inexpensive, stable, and recyclable heterogeneous catalyst for aqueous-phase synthesis. ingentaconnect.com

Basic ionic liquids: Serve as both the catalyst and reaction medium in some solvent-free applications and can be recovered and reused. tandfonline.com

Modified ZnO Nanoparticles: Used as a highly efficient and recyclable catalyst for one-pot multicomponent synthesis of pyrimidine derivatives via a solvent-free ball milling technique. researchgate.net

Table 4: Comparison of Sustainable Catalysts in Pyrimidine Synthesis

| Catalyst | Reaction Type | Key Features | Reported Yields | Reference |

| PN₅P-Ir-pincer complex | Multi-component from alcohols | Uses renewable feedstock, liberates H₂ and H₂O, highly regioselective | Up to 93% | organic-chemistry.orgnih.gov |

| Calcined TiO₂-SiO₂ nanocomposite | Three-component in water | Heterogeneous, reusable, non-toxic, mild conditions | 92-98% | ingentaconnect.com |

| Basic Ionic Liquid | Three-component condensation | Reusable, solvent-free conditions | High | tandfonline.com |

| Modified ZnO Nanoparticles | Multi-component ball milling | Solvent-free, recyclable catalyst | Good to Excellent | researchgate.net |

Reactivity and Reaction Mechanisms of 4 Methyl 2 Methylthio Pyrimidine

Nucleophilic Substitution Reactions

The pyrimidine (B1678525) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes the carbon atoms at positions 2, 4, and 6 susceptible to nucleophilic attack. wikipedia.orgbhu.ac.inslideshare.net In the case of 4-Methyl-2-(methylthio)pyrimidine, the 2-position, bearing the methylthio group, is a primary site for nucleophilic substitution.

Reactivity at the 2-Position (Methylthio Group)

Studies comparing the reactivity of different leaving groups at the 2-position of pyrimidines have shown that sulfonyl groups are significantly more reactive than methylthio and chloro groups. nih.govacs.org However, the methylthio group is still sufficiently labile to be displaced under various reaction conditions, making this compound a versatile intermediate in the synthesis of other 2-substituted pyrimidines. nih.govacs.org The displacement of the methylthio group often proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, involving the formation of a Meisenheimer-like intermediate.

Influence of Substituents on Reactivity

The reactivity of the pyrimidine ring towards nucleophilic substitution is significantly influenced by the nature and position of other substituents on the ring.

Electron-withdrawing groups (EWGs) : The presence of EWGs, such as nitro (-NO2) or cyano (-CN) groups, at positions 4 or 6 enhances the electrophilicity of the pyrimidine ring, thereby increasing the rate of nucleophilic attack at the 2-position. nih.govacs.orgontosight.ai For instance, a study on 2-sulfonylpyrimidines demonstrated that strong mesomeric and inductive acceptor groups at the 5-position drastically increased the reaction rate. nih.govacs.org This is because these groups help to stabilize the negative charge in the Meisenheimer intermediate.

Electron-donating groups (EDGs) : Conversely, electron-donating groups, such as amino (-NH2) or methoxy (B1213986) (-OCH3) groups, decrease the reactivity of the pyrimidine ring towards nucleophiles. researchgate.netijcrt.org These groups increase the electron density of the ring, making it less susceptible to attack by electron-rich nucleophiles. Studies have shown that strong electron-donating groups can completely switch off the reactivity. nih.govacs.org

The following table summarizes the effect of substituents on the reactivity of the pyrimidine ring:

| Substituent Type | Effect on Reactivity | Example |

| Electron-withdrawing | Increases | -NO2, -CN |

| Electron-donating | Decreases | -NH2, -OCH3 |

Reactions with Amines and Other Nucleophiles

The methylthio group in this compound can be readily displaced by a wide range of nucleophiles, with amines being particularly common reactants. The reaction of this compound with primary or secondary amines leads to the formation of the corresponding 2-aminopyrimidine (B69317) derivatives. researchgate.net This reaction is a fundamental transformation in the synthesis of various biologically active compounds.

For example, refluxing 2-(methylthio)-6-methyl-pyrimidin-4-ol with an excess of amines like piperidine (B6355638) or morpholine (B109124) in butanol results in the formation of 2-amino derivatives. researchgate.net Similarly, 2-(benzylthio)pyrimidines can be synthesized by reacting 2-thiopyrimidines with benzyl (B1604629) halides in the presence of a base. scirp.org

Other nucleophiles that can displace the methylthio group include:

Alkoxides : Reaction with sodium methoxide (B1231860) can lead to the formation of 2-methoxypyrimidine (B189612) derivatives. In some cases, with excess methoxide, both the 2-methylthio and a 4-chloro substituent can be replaced. rsc.org

Thiolates : Thiophenoxide can displace the methylthio group to form a 2-thiophenoxypyrimidine. rsc.org

Cyanide : Cyanide ions have been shown to displace the methylthio group in certain pyrimidine systems. rsc.org

Electrophilic Aromatic Substitution on the Pyrimidine Ring

Due to the electron-deficient nature of the pyrimidine ring, electrophilic aromatic substitution (SEAr) is generally difficult and requires the presence of activating, electron-donating groups on the ring. wikipedia.orgbhu.ac.inresearchgate.net The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which deactivates the ring towards attack by electrophiles. researchgate.net

If electrophilic substitution does occur, it is most likely to happen at the C-5 position, which is the most electron-rich position in the pyrimidine ring. wikipedia.orgslideshare.netresearchgate.net The presence of electron-donating substituents, such as amino or hydroxyl groups, can activate the ring sufficiently to allow for electrophilic substitution reactions like nitration, halogenation, and nitrosation to occur at the C-5 position. wikipedia.orgresearchgate.netresearchgate.net However, without such activating groups, electrophilic attack on the pyrimidine ring of this compound is not a favorable reaction.

Addition Reactions (e.g., Hydration, Reductions)

Addition reactions to the pyrimidine ring can occur, particularly under reducing conditions or in the presence of strong nucleophiles.

Hydration: The pyrimidine ring can undergo hydration, which involves the addition of water across a double bond. nih.gov The hydration of pyrimidines can be influenced by factors such as pH and the presence of substituents. ijcrt.orgnih.gov For instance, protonation of the ring nitrogen atoms under acidic conditions can facilitate the addition of water. ijcrt.org

Reductions: The pyrimidine ring can be reduced to form dihydropyrimidines or tetrahydropyrimidines. wikipedia.org The reduction of pyrimidine derivatives can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH4). researchgate.net For example, the reduction of ethyl 2-(methylthio)pyrimidine-5-carboxylate with LiAlH4 has been shown to yield ethyl 2-(methylthio)-1,6-dihydropyrimidine-5-carboxylate as the main product. researchgate.net This indicates that under certain conditions, the pyrimidine ring is more susceptible to reduction than the ester group.

Cyclization Reactions Involving this compound Precursors

This compound and its derivatives are valuable precursors in the synthesis of fused pyrimidine ring systems. These reactions often involve intramolecular cyclization, where a substituent on the pyrimidine ring reacts with another part of the molecule to form a new ring.

For instance, 2-thio-containing pyrimidines can be used to synthesize various condensed heterocyclic systems. nih.gov One common strategy involves the initial nucleophilic substitution of the methylthio group, followed by a cyclization step. For example, the reaction of a 2-(methylthio)pyrimidine (B2922345) derivative with a binucleophilic reagent can lead to the formation of a fused ring system.

The synthesis of fused pyrimidines is of significant interest in medicinal chemistry, as these scaffolds are present in many biologically active molecules. orientjchem.orgjchr.orgst-andrews.ac.uknih.gov

Formation of Fused Heterocyclic Systems (e.g., Pyrrolopyrimidines, Thiazolopyrimidines, Pyrazolo[3,4-d]pyrimidines)

The derivatization of the this compound core to create fused heterocyclic systems such as pyrrolopyrimidines, thiazolopyrimidines, and pyrazolo[3,4-d]pyrimidines is a significant area of synthetic chemistry. While specific literature examples starting directly from this compound are not extensively documented, the construction of these fused rings can be extrapolated from established synthetic methodologies for analogous pyrimidine derivatives.

Pyrrolopyrimidines: The synthesis of pyrrolopyrimidines often involves the construction of a pyrrole (B145914) ring fused to a pyrimidine nucleus. A common strategy is the amination of a chloropyrimidine, followed by cyclization. For instance, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine undergoes amination with various anilines in water, a reaction promoted by hydrochloric acid, which can be extended to other fused pyrimidines. nih.gov

Thiazolopyrimidines: The fusion of a thiazole (B1198619) ring to a pyrimidine core is frequently achieved through reactions of a pyrimidine-2-thione derivative. For example, dihydropyrimidin-2(1H)-thiones can react with reagents like ethyl bromoacetate (B1195939) in a condensation/cyclization sequence to yield thiazolo[3,2-a]pyrimidines. ijnc.ir Another approach involves the reaction of 4-aryl-substituted 3,4-dihydropyrimidine(1H)-2-thiones with methyl chloroacetate. researchgate.net A general method for synthesizing thiazolo[3,2-a]pyrimidin-3(5H)-ones starts from 5-acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-thione derivatives. ijnc.ir

Pyrazolo[3,4-d]pyrimidines: The synthesis of pyrazolo[3,4-d]pyrimidines typically begins with a substituted pyrazole (B372694) precursor. For example, 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile can be reacted with formic acid to form the pyrimidine ring. mdpi.com Subsequent alkylation can introduce further diversity to the fused system. mdpi.com Other synthetic routes involve the cyclocondensation of aminopyrazole derivatives. semanticscholar.org

Interactive Table: Generalized Reactions for Fused Heterocyclic Systems

| Fused System | General Precursor(s) | Key Reagents/Conditions | Resulting Structure |

| Pyrrolopyrimidines | 4-Chloropyrrimidine derivative, Amine | Acid catalysis (e.g., HCl) in water or organic solvent | N-Substituted pyrrolo[2,3-d]pyrimidine |

| Thiazolopyrimidines | Pyrimidine-2-thione derivative, α-Halo carbonyl compound | Base (e.g., triethylamine) or thermal conditions | Thiazolo[3,2-a]pyrimidine derivative |

| Pyrazolo[3,4-d]pyrimidines | 5-Aminopyrazole-4-carboxamide or -carbonitrile | Formic acid, Acetic anhydride, or other one-carbon donors | Pyrazolo[3,4-d]pyrimidine core |

Structure-Reactivity Relationship Studies

The reactivity of this compound is intrinsically linked to the electronic properties of its substituents and their positions on the pyrimidine ring. The interplay between the electron-donating methyl group at the 4-position and the methylthio group at the 2-position governs the molecule's behavior in chemical reactions, particularly nucleophilic substitutions.

The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This deficiency is a key factor in its susceptibility to nucleophilic attack. The substituents modulate this reactivity. The methyl group at C4 is an electron-donating group through an inductive effect, which slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted pyrimidine. However, its presence can influence the regioselectivity of reactions. Studies on related pyrimidine-based ligands have shown that methyl groups can induce specific coordination modes in metal complexes, highlighting their steric and electronic influence. prepchem.com

The methylthio (-SCH3) group at the C2 position is of particular interest. While the sulfur atom can donate electron density to the ring via resonance, the group as a whole can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. Its lability is enhanced when the pyrimidine ring is further activated by electron-withdrawing groups or when the sulfur is oxidized to a sulfoxide (B87167) or sulfone. For instance, in ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, the methylthio group can be displaced by cyanide ions. mdpi.com In structure-reactivity studies of 2-sulfonylpyrimidines, the corresponding 2-methylthio pyrimidines were found to be significantly less reactive towards arylation of thiols, underscoring that the methylthio group is a less effective leaving group than a sulfonyl group. ijnc.ir

Interactive Table: Structure-Reactivity Insights for this compound

| Structural Feature | Effect on Reactivity | Mechanistic Implication |

| Pyrimidine Ring | Inherently electron-deficient | Susceptible to nucleophilic attack, especially at positions 2, 4, and 6. |

| 4-Methyl Group | Electron-donating (inductive effect) | Slightly deactivates the ring towards nucleophilic attack relative to an unsubstituted pyrimidine. Can direct regioselectivity. |

| 2-Methylthio Group | Can act as a leaving group | Allows for nucleophilic substitution at the C2 position, though it is less labile than halides or sulfonyl groups. |

| Ring Nitrogen Atoms | Basic and nucleophilic sites | Can be protonated or alkylated, which significantly activates the ring towards nucleophilic attack and potential ring-opening. |

Spectroscopic and Computational Characterization of 4 Methyl 2 Methylthio Pyrimidine

Vibrational Spectroscopy

Vibrational spectroscopy provides critical insights into the functional groups and bonding arrangements within a molecule. For 4-Methyl-2-(methylthio)pyrimidine, both FT-IR and FT-Raman spectroscopy offer complementary information about its molecular vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

While a specific, fully assigned experimental FT-IR spectrum for this compound is not widely published, its characteristic absorption bands can be predicted based on its functional groups and data from analogous compounds like 4-methylpyrimidine (B18481) and 2-(methylthio)pyrimidine (B2922345). nist.govnist.gov The analysis involves identifying vibrations of the pyrimidine (B1678525) ring, the methyl group, and the methylthio group.

The pyrimidine ring is characterized by several distinct vibrations. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the heterocyclic ring typically produce a series of sharp bands in the 1600-1400 cm⁻¹ region. asianpubs.org Ring breathing modes and other deformations are found at lower wavenumbers.

The methyl (CH₃) group attached to the ring and the one in the methylthio (S-CH₃) group will exhibit symmetric and asymmetric stretching vibrations in the 2900-3000 cm⁻¹ range. The C-S stretching vibration of the methylthio group is typically weaker and appears in the 700-600 cm⁻¹ region.

Table 1: Predicted FT-IR Vibrational Assignments for this compound

| Predicted Frequency Range (cm⁻¹) | Assignment | Vibrational Mode |

| 3100-3000 | ν(C-H) | Aromatic C-H Stretching |

| 3000-2850 | ν(C-H) | CH₃ Group Stretching |

| 1600-1550 | ν(C=N) | C=N Stretching |

| 1550-1400 | ν(C=C) | Aromatic C=C Stretching |

| 1460-1430 | δ(C-H) | CH₃ Bending |

| ~1250 | Pyrimidine Ring Breathing | |

| 850-750 | γ(C-H) | C-H Out-of-plane Bending |

| 700-600 | ν(C-S) | C-S Stretching |

Note: These are predicted values based on the analysis of similar pyrimidine structures. nist.govnist.govasianpubs.org

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

Symmetrical vibrations and vibrations of non-polar bonds tend to produce strong signals in Raman spectra. For this compound, the symmetric breathing vibrations of the pyrimidine ring are expected to be particularly intense. sigmaaldrich.com The C-S bond of the methylthio group and the C-C bond of the ring-attached methyl group should also be observable. In contrast, the highly polar C=N bonds might show weaker Raman activity compared to their IR absorption. The availability of a Raman spectrum is noted in some databases, though the data is not publicly accessible. spectrabase.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. The chemical environment of each nucleus determines its resonance frequency, providing detailed structural information.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to be relatively simple, reflecting the molecule's structure. It should display four distinct signals corresponding to the four different proton environments. While specific experimental data is scarce, data from similar dihydropyrimidine (B8664642) structures can provide some context. brieflands.com

The protons of the methylthio group (S-CH₃) are expected to appear as a sharp singlet, typically in the δ 2.0-3.0 ppm range. The protons of the methyl group attached to the pyrimidine ring (C4-CH₃) would also produce a singlet, likely in a similar region. The two protons on the pyrimidine ring are not equivalent and are adjacent to each other, forming an AX spin system. They are expected to appear as two doublets in the aromatic region (δ 6.5-9.0 ppm), with their coupling constant (J-value) reflecting their ortho relationship.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Proton Assignment |

| ~8.2 | Doublet (d) | H6 (Ring Proton) |

| ~6.8 | Doublet (d) | H5 (Ring Proton) |

| ~2.5 | Singlet (s) | S-CH₃ (Methylthio Protons) |

| ~2.4 | Singlet (s) | C4-CH₃ (Methyl Protons) |

Note: These are predicted values based on standard chemical shifts for heterocyclic compounds.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum of this compound is expected to show six unique signals, one for each of the six carbon atoms in the molecule, as there are no elements of symmetry that would make any carbons chemically equivalent.

The carbon of the methylthio group (S-CH₃) and the ring-attached methyl group (C4-CH₃) are expected to resonate at the highest field (lowest ppm value), typically in the δ 10-25 ppm range. The four carbons of the pyrimidine ring will appear at a lower field. The carbon atom bonded to the electronegative sulfur atom (C2) is expected to be significantly downfield, likely around δ 170 ppm. The other three ring carbons (C4, C5, C6) would appear in the aromatic region, typically between δ 115 and 170 ppm. While full spectra are not public, computed data exists in specialized databases. spectrabase.com

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~172 | C2 (C-S) |

| ~168 | C4 (C-CH₃) |

| ~158 | C6 |

| ~117 | C5 |

| ~24 | C4-CH₃ |

| ~14 | S-CH₃ |

Note: These are predicted values based on computational algorithms and data from analogous structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrimidine ring acts as a chromophore, exhibiting characteristic absorptions in the UV region. These absorptions are due to π→π* and n→π* electronic transitions.

Based on the UV-Vis spectrum of the parent compound 4-methylpyrimidine, which shows absorption maxima around 250-270 nm, similar transitions are expected for this compound. nist.gov The methylthio group (-SCH₃) acts as an auxochrome, a group that modifies the absorption of the chromophore. Its lone pair of electrons on the sulfur atom can interact with the π-system of the pyrimidine ring. This interaction typically causes a bathochromic (red) shift, moving the absorption maximum to a longer wavelength, and may also increase the intensity of the absorption (hyperchromic effect). Therefore, one would predict the primary absorption bands for this compound to be shifted to wavelengths slightly longer than those observed for 4-methylpyrimidine.

Mass Spectrometry (MS) Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its fragmentation pattern upon ionization. For pyrimidine derivatives, mass spectral studies reveal a consistent pattern of fragmentation. sphinxsai.com The molecular ion peak is often in agreement with the calculated molecular weight, and for sulfur-containing compounds, the presence of the M+2 peak due to the isotope is a characteristic feature. sapub.orgresearchgate.net

The fragmentation of pyrimidine derivatives typically initiates with the loss of functional groups from the side chains, followed by the cleavage of the pyrimidine ring itself. sphinxsai.comsapub.org In the case of this compound, with a molecular formula of C₆H₈N₂S and a molecular weight of 140.21 g/mol , the fragmentation process under electron ionization would likely proceed through several distinct pathways. sigmaaldrich.comsigmaaldrich.com

A probable initial fragmentation step involves the cleavage of the methylthio group (-SCH₃) or the methyl group (-CH₃). The loss of the methyl radical (•CH₃) from the thioether group or the pyrimidine ring would result in fragment ions at m/z 125. Another significant fragmentation pathway could be the cleavage of the C-S bond, leading to the loss of the •SCH₃ radical, which would produce a fragment ion corresponding to the 4-methyl-pyrimidine cation.

Further fragmentation would involve the breakdown of the pyrimidine ring. This can occur through various ring-opening and cleavage mechanisms, leading to the formation of smaller, stable charged fragments. The stability of the pyrimidine ring often results in it being a prominent fragment in the mass spectrum. sapub.org

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment |

| 140 | [M]⁺ (Molecular Ion) |

| 125 | [M - CH₃]⁺ |

| 94 | [4-methyl-pyrimidine]⁺ |

This table is based on general fragmentation patterns of similar pyrimidine compounds and has not been experimentally confirmed for this specific molecule in the provided search results.

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides profound insights into the molecular properties of compounds, complementing experimental data. Quantum mechanical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing molecules like this compound.

DFT calculations are a cornerstone of computational chemistry for predicting the geometric and electronic structure of molecules. For this compound (MTP), the molecular geometry has been optimized, and the vibrational frequencies in the ground state have been calculated using the B3LYP method with 6-31+G(d,p) and 6-311++G(d,p) basis sets. nih.gov Such calculations allow for the determination of bond lengths, bond angles, and dihedral angles of the molecule in its most stable conformation.

The calculated vibrational frequencies from DFT can be correlated with experimental data from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy. nih.gov A detailed vibrational analysis of the FT-IR and FT-Raman spectra of MTP has been performed, with observed fundamental bands assigned based on peak positions and relative intensities. nih.gov By applying specific scaling procedures, the calculated vibrational wavenumbers can be accurately matched to the experimental spectra, allowing for a comprehensive assignment of the different normal modes of the molecule. nih.gov This correlation between theoretical and experimental spectra serves to validate the accuracy of the computational model. nih.gov

Table 2: Selected Calculated Vibrational Frequencies for Pyrimidine Derivatives from DFT Studies

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

| C-H stretching (phenyl) | 3100 - 3000 | scirp.org |

| C-H stretching (methyl) | 3050 - 2900 | scirp.org |

| C=N stretching | 1600 - 1500 | scirp.org |

| C=C stretching (ring) | 1600 - 1500 | scirp.org |

| CH₃ bending | 1485 - 1380 | scirp.org |

Note: This table provides typical frequency ranges for related compounds as detailed in the literature. Specific calculated values for this compound from reference nih.gov were not provided in the abstract.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), provides a measure of the molecule's kinetic stability and its ability to participate in charge transfer interactions. irjweb.com

For this compound, the HOMO-LUMO energy gap has been analyzed to understand the eventual charge transfer interactions that occur within the molecule. nih.gov A smaller HOMO-LUMO gap generally indicates a molecule that is more easily polarized and chemically reactive, while a larger gap suggests higher stability. nih.govgrowingscience.com The energies of these frontier orbitals, along with absorption wavelengths (λ), oscillator strengths (f), and excitation energies (E), have been calculated using Time-Dependent DFT (TD-DFT) with the B3LYP method and a 6-311++G(d,p) basis set. nih.gov This analysis is fundamental to understanding the electronic transitions and UV-vis spectral properties of the compound. nih.gov

Table 3: Key Parameters from HOMO-LUMO Analysis

| Parameter | Description | Significance | Reference |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Represents the ability to donate an electron | irjweb.com |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron | irjweb.com |

| ΔE (HOMO-LUMO Gap) | E(LUMO) - E(HOMO) | Indicates chemical reactivity and stability | nih.gov |

Nonlinear optical (NLO) materials are of significant interest for their potential applications in advanced technologies like optical data storage and telecommunications. nih.gov Pyrimidine derivatives are considered promising candidates for NLO materials due to their π-deficient and electron-withdrawing nature. nih.gov

Computational studies on this compound have indicated its potential as an NLO material. nih.gov The prediction of the first hyperpolarizability (β), a measure of the second-order NLO response, suggests that this molecule is an attractive candidate for future investigations into its nonlinear optical properties. nih.gov The magnitude of the hyperpolarizability is a key factor in determining the efficiency of a material for applications such as second-harmonic generation. nih.gov The calculation of NLO properties often involves determining the response of the molecular dipole moment to an applied electric field. aps.org

Noncovalent interactions, such as hydrogen bonds and van der Waals forces, play a critical role in the formation of self-assembled supramolecular structures in the solid state. nih.gov Understanding these interactions is essential for crystal engineering and the design of materials with specific properties.

For this compound, theoretical studies can elucidate the nature and strength of the noncovalent interactions that govern its crystal packing. While specific studies on the supramolecular networks of this exact compound were not found, research on similar heterocyclic molecules like methylthiazole complexes with water reveals the presence of hydrogen bonds involving the nitrogen atom of the ring and other weaker interactions. nih.govresearchgate.net Given its structure, this compound is capable of forming intermolecular hydrogen bonds, potentially involving the pyrimidine nitrogen atoms as acceptors. The methyl groups can also participate in weaker C-H···N or C-H···π interactions. Computational methods such as DFT with dispersion correction are well-suited to model these weak interactions and predict the resulting supramolecular architectures. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode to a biological target, such as a protein or enzyme. nih.gov

While no specific molecular docking studies featuring this compound were identified in the search results, the pyrimidine scaffold is a common feature in many biologically active compounds. irjweb.com Docking studies on other pyrimidine derivatives have been conducted to explore their potential as inhibitors for various enzymes, such as cyclin-dependent kinases (CDKs) involved in cancer. nih.gov Given its structure, this compound could be a subject for future molecular docking simulations to explore its potential interactions with various biological targets. Such studies would involve generating a 3D model of the molecule and computationally placing it into the binding site of a target protein to calculate the binding energy and analyze the key interactions, such as hydrogen bonds and hydrophobic interactions. nih.gov

Biological and Pharmacological Research Applications of 4 Methyl 2 Methylthio Pyrimidine Derivatives

Medicinal Chemistry and Drug Discovery

The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. innovareacademics.inontosight.ainih.gov The structural versatility of pyrimidine allows for the design and synthesis of novel compounds with significant therapeutic potential. innovareacademics.inontosight.ai

Anticancer and Antitumor Activities.ontosight.ai

Derivatives of pyrimidine are extensively investigated for their potential as anticancer agents. ontosight.aiontosight.ai These compounds can interfere with various cellular processes crucial for cancer cell proliferation and survival. ontosight.ai

The epidermal growth factor receptor (EGFR) is a member of the tyrosine kinase family that plays a vital role in cellular proliferation, differentiation, and apoptosis. nih.gov Uncontrolled auto-phosphorylation of EGFR can lead to increased cell proliferation and decreased apoptosis, promoting cancer. nih.gov Pyrimidine derivatives have emerged as a significant class of EGFR inhibitors. nih.gov Some pyrimidine-based drugs, such as osimertinib (B560133) and lazertinib, are approved for treating non-small cell lung cancer by targeting EGFR. nih.gov

Several studies have focused on designing and synthesizing novel pyrimidine derivatives as potent EGFR inhibitors. For instance, a series of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives were developed as selective inhibitors for EGFR with the L858R/T790M resistance mutation. acs.org One of the most potent compounds from this series, 20g , demonstrated significant inhibitory activity against the mutated EGFR and showed outstanding antitumor efficiency in a xenograft mouse model. acs.org

Another study reported on new pyrimidine-5-carbonitrile derivatives, with compound 10b emerging as a potent EGFR inhibitor with an IC50 value of 8.29 ± 0.04 nM. rsc.org Furthermore, new pyrazolo[3,4-d]pyrimidine derivatives have also shown significant EGFR inhibitory activity, with compounds 4 , 15 , and 16 exhibiting IC50 values of 0.054, 0.135, and 0.034 μM, respectively. rsc.org

Research into 2-aminopyrimidine (B69317) derivatives has identified compounds A5 and A13 as having significant anti-proliferative activity against a cell line with the EGFRdel19/T790M/C797S mutation. nih.gov Compound A5 was found to inhibit EGFR phosphorylation. nih.gov The development of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives has led to selective inhibitors of the class III receptor tyrosine kinase family, which includes targets like PDGFR. nih.gov

EGFR Inhibitory Activity of Pyrimidine Derivatives

| Compound | Derivative Class | Target | IC50 Value | Reference |

|---|---|---|---|---|

| 20g | Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | EGFRL858R/T790M | Subnanomolar | acs.org |

| 10b | Pyrimidine-5-carbonitrile | EGFR | 8.29 ± 0.04 nM | rsc.org |

| 4 | Pyrazolo[3,4-d]pyrimidine | EGFR | 0.054 μM | rsc.org |

| 15 | Pyrazolo[3,4-d]pyrimidine | EGFR | 0.135 μM | rsc.org |

| 16 | Pyrazolo[3,4-d]pyrimidine | EGFR | 0.034 μM | rsc.org |

| A5 | 2-Aminopyrimidine | EGFRdel19/T790M/C797S | - | nih.gov |

Pyrimidine derivatives have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. For example, the pyrimidine-5-carbonitrile derivative 10b was found to arrest cell growth in HepG2 cells at the G2/M phase and significantly increase the number of apoptotic cells. rsc.org Similarly, the 2-aminopyrimidine derivative A5 arrested the KC-0116 cell line at the G2/M phase and induced apoptosis. nih.gov

Pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties have also demonstrated cytotoxic and apoptotic effects. nih.gov Compounds 10b and 9e showed strong cytotoxic activity against MCF-7 and A549 cells, respectively. nih.gov Flow cytometry analysis indicated that these compounds mediate their cytotoxic activity through apoptosis, causing cell cycle arrest at different stages. nih.gov Western blot analysis further confirmed that these compounds induce apoptosis via the intrinsic pathway. nih.gov

Cell Cycle and Apoptosis Effects of Pyrimidine Derivatives

| Compound | Derivative Class | Cancer Cell Line | Effect | Reference |

|---|---|---|---|---|

| 10b | Pyrimidine-5-carbonitrile | HepG2 | G2/M phase arrest, apoptosis induction | rsc.org |

| A5 | 2-Aminopyrimidine | KC-0116 | G2/M phase arrest, apoptosis induction | nih.gov |

| 10b | Pyrrolo[2,3-d]pyrimidine-urea | MCF-7 | Cytotoxic (IC50 = 1.66 µM), apoptosis induction | nih.gov |

| 9e | Pyrrolo[2,3-d]pyrimidine-urea | A549 | Cytotoxic (IC50 = 4.55 µM), apoptosis induction | nih.gov |

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral).innovareacademics.inontosight.ainih.gov

Pyrimidine derivatives are a significant class of compounds possessing a broad spectrum of antimicrobial activities. innovareacademics.inontosight.ainih.gov

Several studies have highlighted the potential of pyrimidine derivatives as fungicides against plant pathogenic fungi. nih.gov For instance, novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety have shown obvious antifungal activities against several species, including Botrytis cinerea. frontiersin.org Compounds 4 , 5h , 5o , and 5r from this series showed significant activity against three of the four tested strains of Botrytis cinerea. frontiersin.org

Another study synthesized seventeen novel pyrimidine derivatives containing an amide moiety and tested their in vitro antifungal activities against Botrytis cinerea, among other fungi. nih.gov Several of these compounds, such as 5c , 5i , 5l , 5m , 5n , 5o , and 5q , showed antifungal activity against B. cinerea comparable to the commercial fungicide Pyrimethanil. nih.gov

With regard to Sclerotinia sclerotiorum, a highly successful plant pathogen, certain pyrimidine derivatives have demonstrated notable fungicidal activities. nih.gov For example, compounds 4c and 4d showed inhibition rates of 60% and 66.7%, respectively, against S. sclerotiorum. nih.gov

Antifungal Activity of Pyrimidine Derivatives against Phytopathogenic Fungi

| Compound | Derivative Class | Fungus | Activity | Reference |

|---|---|---|---|---|

| 4, 5h, 5o, 5r | 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine | Botrytis cinerea | Significant inhibition | frontiersin.org |

| 5c, 5i, 5l, 5m, 5n, 5o, 5q | Pyrimidine-amide | Botrytis cinerea | Activity comparable to Pyrimethanil | nih.gov |

| 4c | Pyrimidine derivative | Sclerotinia sclerotiorum | 60% inhibition | nih.gov |

| 4d | Pyrimidine derivative | Sclerotinia sclerotiorum | 66.7% inhibition | nih.gov |

Pyrimidine derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. innovareacademics.inias.ac.in For example, novel thieno[2,3-d]pyrimidine (B153573) derivatives have been synthesized and screened for their antibacterial activity against Staphylococcus aureus (Gram-positive) and Bacillus subtilis (Gram-positive). innovareacademics.in

In one study, a series of 2-mercaptopyrimidine (B73435) Schiff bases were synthesized and showed good antibacterial activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria such as Klebsiella pneumoniae, Escherichia coli, and Salmonella typhi. innovareacademics.in Another study reported that pyrimidine-appended Linezolid derivatives exhibited very good activity against several strains of Gram-positive bacteria, with one candidate showing an MIC of 0.25–1 μg/mL against all tested pathogens. nih.gov

Furthermore, a series of 2-(benzylthio)pyrimidines and 2-(benzimidazolylmethylthio)pyrimidines were synthesized and evaluated for their antibacterial activity against multi-resistant strains of Escherichia coli and Staphylococcus aureus. scirp.org Several of these compounds were found to possess significant antibacterial activity, with some being more active against S. aureus and others more active against E. coli. scirp.org Novel 4-methylthienopyrimidines have also shown activity against most tested bacteria, with Bacillus subtilis and Pseudomonas aeruginosa being particularly sensitive. japsonline.comjapsonline.com

Antibacterial Activity of Pyrimidine Derivatives

| Derivative Class | Gram-Positive Bacteria | Gram-Negative Bacteria | Key Findings | Reference |

|---|---|---|---|---|

| 2-Mercaptopyrimidine Schiff bases | Bacillus subtilis, Staphylococcus aureus | Klebsiella pneumoniae, Escherichia coli, Salmonella typhi | Most derivatives showed good antibacterial activity. | innovareacademics.in |

| Pyrimidine-appended Linezolids | S. aureus, Streptococcus pneumoniae, Enterococcus faecalis, Bacillus subtilis, Staphylococcus xylosus, Listeria monocytogenes | - | One compound had an MIC of 0.25–1 μg/mL against all tested Gram-positive pathogens. | nih.gov |

| 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines | Staphylococcus aureus (multi-resistant) | Escherichia coli (multi-resistant) | Significant activity against both strains. | scirp.org |

| 4-Methylthienopyrimidines | Bacillus subtilis | Pseudomonas aeruginosa | Benzyl (B1604629) amides were the most active. | japsonline.comjapsonline.com |

Antiviral Activity (e.g., Anti-HIV, Herpes Viruses, Hepatitis C)

Derivatives of the pyrimidine core structure have been a focus of antiviral research. Studies have reported that certain diarylpyrimidine and dihydrobenzyloxopyrimidine hybrids show high and wide-spectrum anti-HIV-1 activity in both cellular and enzyme assays. nih.gov

In the fight against the Hepatitis C virus (HCV), the NS5B RNA-dependent RNA polymerase is a key target for antiviral drugs. nih.gov Researchers have synthesized and tested a series of 4'-thionucleosides, which are related to the pyrimidine family, as monophosphate prodrugs. nih.gov These compounds were evaluated in a cellular HCV replicon assay, demonstrating anti-HCV activities that ranged from single-digit micromolar (µM) concentrations to over 200 µM. nih.gov

Enzyme Inhibition Studies (e.g., COX-2 Inhibition, Succinate (B1194679) Dehydrogenase)

The targeted inhibition of specific enzymes is a crucial mechanism for many therapeutic and agrochemical agents. Derivatives of 4-Methyl-2-(methylthio)pyrimidine have shown significant potential in this area.

Cyclooxygenase-2 (COX-2) Inhibition: New series of 2-(4-methylsulfonylphenyl)pyrimidine derivatives have been synthesized and assessed for their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme. nih.gov Extensive structure-activity relationship (SAR) studies identified a number of highly potent and specific COX-2 inhibitors, with some compounds showing 80- to 780-fold more selectivity than the commercial drug rofecoxib. nih.gov The inhibitory activity was confirmed using both purified enzyme and human whole blood assays. nih.gov

Table 1: COX-2 Inhibitory Activity of Pyrimidine Derivatives Data sourced from human whole blood (HWB) assays.

| Compound Type | COX-2 IC₅₀ Range (nM) | Selectivity vs. Rofecoxib |

| 2-(4-methylsulfonylphenyl)pyrimidines | 0.3 - 2.4 | 80 to 780-fold higher |

Succinate Dehydrogenase Inhibition: In the field of agrochemicals, succinate dehydrogenase (SDH) is a primary target for fungicides. A series of carboxamide derivatives based on the this compound structure were designed and synthesized to act as SDH inhibitors. tandfonline.comresearchgate.netfigshare.com Certain compounds demonstrated notable in vitro fungicidal activity against Sclerotinia sclerotiorum. researchgate.netfigshare.com Molecular docking studies confirmed that these active compounds could form hydrogen bonds and a cation-π interaction with the succinate dehydrogenase enzyme. tandfonline.comfigshare.com

Table 2: Fungicidal Activity of this compound Derivatives against S. sclerotiorum

| Compound | Concentration (mg/L) | Inhibitory Rate (%) |

| 1-[2-(this compound-5-carboxamido)phenyl] ethyl-(2- methyl phenyl)carbamate (3a) | 100 | 69.5 |

| 1-[2-(this compound-5-carboxamido)phenyl] ethyl-(3-trifluoromethyl phenyl)carbamate (3g) | 100 | 70.3 |

Potential as Adenosine (B11128) Receptor Antagonists and Protein Kinase Inhibitors

The versatility of the pyrimidine structure extends to its use in developing inhibitors for critical cell signaling pathways.

Adenosine Receptor Antagonists: Research into the stereochemical effects of substitutions on A3 adenosine receptor (A₃AR) ligands has involved the synthesis of truncated 4'-thioadenosine derivatives. nih.gov These studies found that specific substitutions significantly influence binding affinity. For instance, a 4'-β-methyl substituted derivative, compound 1h , exhibited a high affinity for the A₃AR with a Kᵢ value of 3.5 nM. nih.gov Computational docking studies helped to elucidate how the conformation and spatial orientation of these substituents modulate the ligand-receptor interaction. nih.gov

Protein Kinase Inhibitors: Protein kinases are essential targets in oncology and neurodegenerative disease research.

MAPK-Interacting Kinase (Mnk) Inhibition: The discovery of 4-(dihydropyridinon-3-yl)amino-5-methylthieno[2,3-d]pyrimidine derivatives has yielded potent inhibitors of Mnk. nih.gov Phosphorylation by Mnks is crucial for oncogenesis, making these inhibitors a potential non-toxic anti-cancer therapeutic strategy. nih.gov Lead compounds were shown to down-regulate phosphorylated eIF4E, a key factor in cell proliferation. nih.gov

Microtubule Affinity-Regulating Kinase 4 (MARK4) Inhibition: In the context of Alzheimer's disease, protein kinases like MARK4 are promising therapeutic targets. frontiersin.org A series of 4,6-disubstituted pyrimidine derivatives were synthesized and showed inhibitory activity against the MARK4 enzyme in the micromolar (µM) range. frontiersin.org Docking and molecular dynamics simulations supported the experimental findings, identifying these compounds as an excellent starting point for developing new anti-Alzheimer's drugs. frontiersin.org

Table 3: Inhibitory Activity of Pyrimidine Derivatives against MARK4

| Compound | IC₅₀ (µM) |

| 4-(4-(phenylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine (8) | 1.98 |

| 4-(4-((4-methylphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine (9) | 1.12 |

| 4-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine (10) | 1.65 |

| 4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine (11) | 1.87 |

| 4-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine (12) | 1.76 |

| 4-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine (13) | 1.54 |

| 4-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine (14) | 1.15 |

Dihydropyrimidine (B8664642) Derivatives as Calcium Channel Blockers and Hypotensive Agents

Dihydropyrimidines (DHPMs), which are aza-analogs of dihydropyridines, are recognized for their cardiovascular effects. derpharmachemica.com These compounds have been developed as potent calcium channel blockers (CCBs) for treating hypertension. derpharmachemica.comnih.gov

Research has focused on creating novel DHPM derivatives that mimic the action of established calcium channel blockers like nifedipine (B1678770). nih.govmdpi.com Structure-activity studies have shown that modifications at various positions on the dihydropyrimidine ring can impart potent and long-acting antihypertensive activity. nih.gov One such derivative, compound 12a , proved to be more potent and longer-acting than nifedipine in spontaneously hypertensive rats, with a potency comparable to amlodipine. nih.gov Other synthetic pyrimidine derivatives have also shown significant calcium channel blocking activity, with IC₅₀ values close to that of the reference standard, nifedipine. mdpi.com

Table 4: Calcium Channel Blocking Activity of Pyrimidine Derivatives

| Compound | IC₅₀ (µg/mL) |

| 4c | 20.45 ± 1.80 |

| 7a | 20.11 ± 1.10 |

| 7b | 21.05 ± 2.00 |

| 7c | 20.05 ± 1.25 |

| 8c | 19.85 ± 1.50 |

| 9a | 21.10 ± 2.10 |

| 9b | 19.95 ± 1.80 |

| 9c | 19.65 ± 1.60 |

| Nifedipine (Standard) | 21.00 ± 1.20 |

Agrochemical Research and Crop Protection

The this compound scaffold is a key building block in the development of modern agrochemicals, particularly herbicides and fungicides. nih.govtandfonline.comresearchgate.netresearchgate.net Its structural features allow for diverse chemical modifications to create active ingredients that protect crops from weeds and fungal diseases.

Development of Herbicides

Aryloxyphenoxypropionates (APPs) are a class of herbicides that function by targeting the acetyl-CoA carboxylase (ACCase) enzyme in grasses. researchgate.net Research has led to the rational design and synthesis of a series of APP herbicides that incorporate a 2- or 4-pyrimidinyloxy moiety. researchgate.net Synthetic strategies have been developed that use the reactivity differences on the pyrimidine ring, starting from intermediates like 2-(methylsulfonyl)pyrimidines, which can be derived from 2-(methylthio)pyrimidine (B2922345) precursors. researchgate.net This allows for the convenient functionalization of the core structure to produce effective herbicides. researchgate.net The development of new herbicides is critical for managing weed populations that have developed resistance to existing commercial products. nih.gov

Development of Fungicides

Pyrimidine derivatives are prominent in the field of agricultural fungicides. nih.gov The need for new classes of antifungal agents is continuous, driven by the risk of resistance to widely used commercial fungicides. nih.gov

As previously mentioned in the context of enzyme inhibition (Section 5.1.3), derivatives of this compound have been specifically designed as fungicides. tandfonline.comresearchgate.netfigshare.com A series of 1-[2-(this compound-5-carboxamido)phenyl]ethyl-substitutedphenyl carbamates were synthesized and showed moderate to good fungicidal activity against the plant pathogen Sclerotinia sclerotiorum. researchgate.netfigshare.com Furthermore, other novel pyrimidine derivatives have been synthesized and evaluated against a broad range of phytopathogenic fungi, with many of the compounds exhibiting good antifungal activity, in some cases exceeding the potency of commercial fungicides. nih.govresearchgate.net

Insecticides and Acaricides

Derivatives of this compound have emerged as a significant area of interest in the development of new insecticides and acaricides. The pyrimidine core, a key component of nucleic acids, is associated with a range of bioactivities, and structural modifications to this scaffold have led to the discovery of potent pest control agents. fishersci.com

One notable area of research involves the synthesis of novel pyrimidine derivatives that incorporate a urea pharmacophore. These compounds have been tested for their insecticidal activity against Aedes aegypti, the mosquito vector for diseases such as dengue and yellow fever. sigmaaldrich.com In these studies, several derivatives demonstrated notable activity against both adult and larval stages of the mosquito. For instance, one particular compound in a series exhibited 70% mortality at a concentration of 2 µg/mL. sigmaaldrich.com This line of research suggests that with further structural optimization, these pyrimidine derivatives could serve as lead compounds for the development of new mosquito control agents. sigmaaldrich.com

In the realm of acaricides, researchers have designed and synthesized novel phenyl methoxyacrylate derivatives that feature a 2-alkenylthiopyrimidine substructure. One compound from this series, (E)-methyl 2-(2-((2-(3,3-dichloroallylthio)-6-(trifluoromethyl)pyrimidin-4-yloxy)methyl)phenyl)-3-methoxyacrylate, has shown significant acaricidal properties against Tetranychus cinnabarinus. nih.govbldpharm.comthermofisher.com Greenhouse testing revealed that this compound possessed larvicidal and ovicidal activity that was nearly double that of the established acaricide, fluacrypyrim. nih.govthermofisher.com Field trials further confirmed its efficacy in controlling Panonychus citri, demonstrating both rapid action and long-lasting persistence. nih.govthermofisher.com

Furthermore, a series of pyrimidin-4-amine derivatives bearing a 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) moiety have been synthesized and shown to possess broad-spectrum insecticidal and acaricidal activities. nih.gov These compounds were effective against Mythimna separata, Aphis medicagini, and Tetranychus cinnabarinus. nih.gov The structure-activity relationship of these compounds was also investigated, providing insights for the design of more potent pesticides.

Table 1: Insecticidal and Acaricidal Activity of Selected this compound Derivatives

| Compound/Derivative Class | Target Pest | Activity Noted | Reference |

| Pyrimidine derivatives with urea pharmacophore | Aedes aegypti | 70% mortality at 2 µg/mL (for one compound) | sigmaaldrich.com |

| Phenyl methoxyacrylates with 2-alkenylthiopyrimidine | Tetranychus cinnabarinus, Panonychus citri | Significant larvicidal, ovicidal, and adulticidal activity | nih.govbldpharm.comthermofisher.com |

| Pyrimidin-4-amine derivatives with 5-(trifluoromethyl)-1,2,4-oxadiazole | Mythimna separata, Aphis medicagini, Tetranychus cinnabarinus | Broad-spectrum insecticidal and acaricidal activity | nih.gov |

| 4-Methylumbelliferone amide derivatives | Tetranychus cinnabarinus | Moderate to high acaricidal potency, with some compounds showing >80% mortality at 1000 mg/L | sigmaaldrich.com |

Plant Growth Stimulant Properties

Currently, there is no publicly available research to indicate that this compound or its derivatives possess plant growth stimulant properties.

Biochemical Research Applications

Study of Metabolic Pathways and Enzyme Mechanisms

The pyrimidine scaffold is fundamental to numerous biological processes, and its derivatives are valuable tools for studying metabolic pathways and enzyme mechanisms. rsc.org The introduction of a methyl group to a pyrido[3,4-d]pyrimidine (B3350098) core, a structure related to this compound, has been shown to significantly impact its metabolism in human liver microsomes (HLM). This modification can suppress metabolism at distant sites on the molecule, likely by altering its recognition and binding by cytochrome P450 enzymes. This highlights the importance of subtle structural changes in directing metabolic fate.

Derivatives of pyrimidine have also been synthesized and investigated as inhibitors of various metabolic enzymes. These include carbonic anhydrase isoenzymes (hCA I and II), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glycosidase, and aldose reductase. The inhibitory activities of these compounds, with Ki values in the nanomolar range for several of these enzymes, demonstrate their potential as probes for studying enzyme function and as starting points for the development of therapeutic agents for diseases like epilepsy, glaucoma, Alzheimer's disease, and diabetes.

Mitochondria play a crucial role in pyrimidine metabolism, with key enzymes of the de novo synthesis pathway located in or near this organelle. The study of pyrimidine derivatives helps to elucidate the compartmentation and channeling of metabolites within the cell, and the response of pyrimidine pools to the cellular demand for DNA, RNA, and membrane synthesis.

Interaction with Biomolecules

The specific structural features of this compound derivatives facilitate their interaction with various biomolecules, making them useful for studying biological recognition and for the design of targeted inhibitors. The methyl group, in particular, can play a significant role in these interactions. Evidence suggests that thymine (B56734) methyl groups are as important as hydrogen bonding sites for the recognition of specific DNA sequences by proteins, engaging in van der Waals interactions with amino acid side chains.

X-ray crystallography studies of pyrido[3,4-d]pyrimidine inhibitors, which share a core structure, bound to monopolar spindle 1 (MPS1) kinase have provided detailed insights into their binding mode. The pyrimidine scaffold typically binds to the hinge region of the kinase, while the methyl group can influence selectivity by interacting with specific residues, such as the gatekeeper residue.